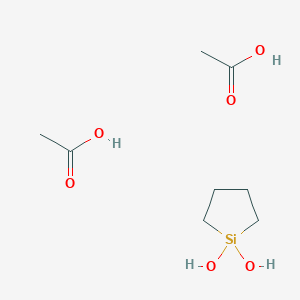

Acetic acid;1,1-dihydroxysilolane

Description

Properties

CAS No. |

18387-87-6 |

|---|---|

Molecular Formula |

C8H18O6Si |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

acetic acid;1,1-dihydroxysilolane |

InChI |

InChI=1S/C4H10O2Si.2C2H4O2/c5-7(6)3-1-2-4-7;2*1-2(3)4/h5-6H,1-4H2;2*1H3,(H,3,4) |

InChI Key |

DJCUFXOPAJTUTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC[Si](C1)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1,1 Dihydroxysilolane

Condensation Reactions of Silanol (B1196071) Moieties

The hydroxyl groups attached to the silicon atom in 1,1-dihydroxysilolane are prone to undergo condensation reactions, which are fundamental to the formation of siloxane bonds (-Si-O-Si). libretexts.orgwikipedia.org These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular condensation involves the reaction of the two silanol groups within the same 1,1-dihydroxysilolane molecule. Such a reaction would lead to the formation of a highly strained bicyclic structure with an oxygen bridge across the silicon atom, which is generally unfavorable.

However, in a broader sense, intramolecular reactions can occur between two molecules of 1,1-dihydroxysilolane to form a cyclic dimer. This process is driven by the formation of a thermodynamically more stable ring system. The principles of intramolecular reactions, where molecules containing two reactive functional groups can form a ring, are well-established. libretexts.orgyoutube.com In the context of silanols, the formation of five- or six-membered cyclic structures is generally favored over smaller, more strained rings. libretexts.orgyoutube.com The intramolecular condensation of 1,1-dihydroxysilolane would likely proceed to form such stable cyclic oligomers.

Intermolecular condensation between molecules of 1,1-dihydroxysilolane is a more common pathway, leading to the formation of linear or larger cyclic oligomers and polymers. libretexts.orguni-saarland.de In this process, a hydroxyl group from one molecule reacts with a hydroxyl group on another molecule, eliminating a molecule of water to form a siloxane bond.

The initial step is often the formation of a linear dimer, which still possesses reactive silanol end groups. These end groups can then react further with other monomers or oligomers, leading to chain extension and the formation of polysiloxanes. The extent of polymerization and the final structure of the product (linear vs. cyclic) are highly dependent on the reaction conditions, such as temperature, concentration, and the presence of catalysts. uni-saarland.de The thermal condensation of silanediols, for example, can yield a range of oligo- or polysiloxanes. uni-saarland.de

The table below illustrates the effect of substituents on the thermal condensation of different silanediols, which provides insight into the expected behavior of 1,1-dihydroxysilolane.

| Silanediol (B1258837) Precursor | Condensation Temperature (°C) | Resulting Molecular Weight | Reference |

| 1-Naphthylmethylsilanediol | 150 | Highest | uni-saarland.de |

| 1-Naphthylphenylsilanediol | 150 | Lowest | uni-saarland.de |

| 9-Phenanthrylphenylsilanediol | 150 | Lowest | uni-saarland.de |

This table is a representation of data found in the literature to illustrate the principles of silanediol condensation.

The condensation of silanols is significantly accelerated by the presence of acid or base catalysts. nih.govadhesivesmag.com Brønsted acids, such as acetic acid, catalyze the reaction by protonating one of the silanol groups. adhesivesmag.com This protonation makes the hydroxyl group a better leaving group (in the form of water), facilitating the nucleophilic attack by another silanol group to form the siloxane bond. adhesivesmag.com

Acetic acid, being a milder acid, is often preferred in industrial processes as it is less corrosive than strong mineral acids like HCl. wikipedia.org Research has shown that homoconjugated acids, which can be formed from a 2:1 complex of a weak acid like acetic acid with a base, are highly effective catalysts for silanol polycondensation. nih.gov These catalytic systems can lead to high molecular weight siloxanes while minimizing the formation of undesirable cyclic byproducts. nih.gov The interaction between carboxylic acid functional groups and silanols has been directly observed, further supporting the catalytic role of acids like acetic acid in these transformations. nih.gov

The table below summarizes the catalytic activity of different acid systems in silanol condensation.

| Catalyst System | Reactivity in Silanol Polycondensation | Formation of Cyclic Byproducts | Reference |

| Strong Brønsted Acids (e.g., HCl) | High | Significant | nih.gov |

| Acetic Acid (weak Brønsted acid) | Moderate | Lower than strong acids | nih.govunm.edu |

| Homoconjugated Acetic Acid | High | Minimal | nih.gov |

This table is a representation of findings in the referenced literature to compare different catalytic systems.

Reactions Involving the Silolane Ring

The five-membered silolane ring of 1,1-dihydroxysilolane is susceptible to ring-opening reactions, particularly under polymerization conditions.

Cyclic siloxanes can undergo ring-opening polymerization (ROP) in the presence of acidic or basic catalysts to yield linear polysiloxanes. acs.orgnih.govgelest.com This process involves the cleavage of the Si-O-Si bonds within the ring. For 1,1-dihydroxysilolane, after initial condensation to form cyclic oligomers, these larger rings can then undergo ROP to form high molecular weight polymers. The ROP of cyclosiloxanes is often an equilibrium process, with a balance between the cyclic monomers and the linear polymer chains. gelest.com

Depolymerization is the reverse of polymerization, where the polysiloxane chain is broken down into smaller cyclic or linear fragments. researchgate.net This can be induced by heat or by the same acid or base catalysts used for polymerization, often by driving the equilibrium towards the formation of volatile cyclic species which can be removed by distillation. researchgate.netresearchgate.net

The silicon atom in 1,1-dihydroxysilolane is an electrophilic center and can undergo nucleophilic substitution reactions. libretexts.orgresearchgate.net In these reactions, a nucleophile can displace one or both of the hydroxyl groups. The mechanism of nucleophilic substitution at silicon can differ from that at a carbon center, often proceeding through a more stable pentacoordinate intermediate. researchgate.net

This type of reaction is fundamental in silicone chemistry. For instance, the reaction of a silanol with a chlorosilane is a common method for forming siloxane bonds. In the context of 1,1-dihydroxysilolane, the hydroxyl groups could be substituted by other functional groups, providing a route to functionalized silolanes and subsequent polymers with tailored properties.

Rearrangement Reactions of Silolane Frameworks

The silolane framework, a five-membered ring containing a silicon atom, can undergo various rearrangement reactions, influenced by factors such as catalysts, substituents, and reaction conditions. These rearrangements are often driven by the release of ring strain and the formation of more stable silicon-containing structures. While specific studies on the rearrangement of 1,1-dihydroxysilolane are not extensively documented, general principles of organosilicon chemistry allow for the prediction of its potential rearrangement pathways.

One common type of rearrangement in organosilicon chemistry involves the migration of a substituent from the silicon atom to an adjacent carbon atom, or vice versa. In the context of the silolane ring, this could be initiated by acidic or basic conditions. For instance, in the presence of a strong acid, protonation of a hydroxyl group could be followed by the loss of water to generate a transient silylium (B1239981) ion. This highly reactive intermediate could then undergo skeletal rearrangement to yield a different ring structure or an acyclic product.

Another potential rearrangement pathway involves ring-opening reactions. The strained five-membered ring of 1,1-dihydroxysilolane could be susceptible to cleavage under certain conditions, leading to linear or oligomeric organosilicon compounds. The presence of functional groups on the silolane ring can significantly influence the course of these rearrangements.

Functionalization of Hydroxyl Groups

The two hydroxyl (-OH) groups attached to the silicon atom in 1,1-dihydroxysilolane are the primary sites of its chemical reactivity. These silanol groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

The reaction between an alcohol and a carboxylic acid to form an ester is a fundamental transformation in organic chemistry, known as Fischer esterification. athabascau.ca This reaction is typically catalyzed by an acid and is reversible. athabascau.ca In the case of 1,1-dihydroxysilolane, which is a diol, it can react with acetic acid (CH₃COOH) to form mono- and di-acetoesters. wikipedia.orgyoutube.com

The reaction proceeds by protonation of the carboxylic acid, which makes it more electrophilic. The alcohol (in this case, the silanol group) then acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. masterorganicchemistry.com Subsequent elimination of a water molecule yields the ester. masterorganicchemistry.com The use of a large excess of one reactant or the removal of water can shift the equilibrium towards the product side. athabascau.camasterorganicchemistry.com

The esterification of 1,1-dihydroxysilolane with acetic acid can be represented as follows:

Monoesterification: C₄H₈Si(OH)₂ + CH₃COOH ⇌ C₄H₈Si(OH)(OCOCH₃) + H₂O

Diesterification: C₄H₈Si(OH)(OCOCH₃) + CH₃COOH ⇌ C₄H₈Si(OCOCH₃)₂ + H₂O

The table below summarizes representative conditions for the esterification of alcohols with acetic acid, which are applicable to 1,1-dihydroxysilolane.

| Catalyst | Alcohol | Carboxylic Acid | Conditions | Product | Reference |

| Sulfuric Acid | Ethanol | Acetic Acid | Reflux | Ethyl acetate (B1210297) | masterorganicchemistry.com |

| Amberlyst 36 | 1-Octanol | Acetic Acid | 333-358 K, Toluene | Octyl acetate | researchgate.net |

| p-hydroxy phenylsulfonic acid-formaldehyde resin | Benzyl (B1604629) alcohol | Acetic Acid | Not specified | Benzyl acetate | rug.nl |

The hydroxyl groups of 1,1-dihydroxysilolane can be protected to prevent them from reacting in subsequent synthetic steps. Silylation is a common method for protecting hydroxyl groups, involving the reaction of the alcohol with a silyl (B83357) halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. researchgate.netresearchgate.net This forms a silyl ether, which is generally stable under many reaction conditions but can be easily removed when desired.

For 1,1-dihydroxysilolane, both hydroxyl groups can be silylated. The choice of the silylating agent can influence the steric and electronic properties of the resulting protected silolane. Other protecting groups for alcohols, such as benzyl ethers or acetals, could also be employed, depending on the specific requirements of the synthetic route.

Silanols, such as 1,1-dihydroxysilolane, can undergo condensation reactions to form siloxane linkages (Si-O-Si). This process involves the elimination of a molecule of water between two silanol groups. The condensation can occur intermolecularly, leading to the formation of linear or cyclic oligomers and polymers (polysiloxanes), or intramolecularly, although the latter is less likely for a diol on the same silicon atom. nih.gov

The formation of siloxane linkages is a key process in the production of silicone polymers and is often catalyzed by acids or bases. nih.gov For 1,1-dihydroxysilolane, intermolecular condensation would lead to a polymer with the repeating unit -[O-Si(C₄H₈)-O]-. The properties of the resulting polysiloxane would depend on the degree of polymerization and the extent of cross-linking. nih.gov

Redox Chemistry of Organosilicon Species

The redox chemistry of organosilicon compounds is an active area of research, with reactions often involving the transfer of electrons to or from the silicon center or its substituents. rsc.orgacs.orgrsc.org The presence of the silicon atom can influence the electronic properties of the molecule, affecting its oxidation and reduction potentials. rsc.org

Organosilicon compounds can be oxidized through various methods, including electrochemical oxidation. acs.org The stability of the resulting radical cations is influenced by the nature of the substituents on the silicon atom. For 1,1-dihydroxysilolane, the presence of the alkyl ring and hydroxyl groups would affect its oxidation potential.

Mechanistic Investigations and Kinetic Studies

Elucidation of Hydrolysis Mechanisms for Silane (B1218182) Precursors

The formation of 1,1-dihydroxysilolane originates from the hydrolysis of precursor silane molecules. This process involves the cleavage of hydrolyzable groups, such as alkoxy groups, from the silicon atom and their replacement with hydroxyl (silanol) groups. The mechanism and rate of this hydrolysis are critically dependent on several factors, most notably pH and the presence of catalysts.

The hydrolysis of alkoxysilanes is subject to catalysis by both acids and bases, with the reaction rate being slowest at a neutral pH of approximately 7. youtube.com Weakly acidic or alkaline aqueous solutions promote the hydrolysis process. youtube.com For many silane solutions, an optimal pH for hydrolysis is in the acidic range of 4 to 5. rsc.org

Acetic acid is commonly employed as a catalyst to activate silanes and facilitate their hydrolysis. youtube.comyoutube.com In acidic environments, the reaction mechanism involves the protonation of the alkoxy group in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by water. youtube.com The increased positive charge on the silicon atom in the transition state is stabilized by electron-donating groups attached to it. The promotion of silane hydrolysis by acetic acid becomes more pronounced as the hydrolytic time is extended. rsc.org

The rate of hydrolysis is also influenced by the nature of the alkoxy groups. Smaller groups like methoxy are hydrolyzed more rapidly than larger groups like ethoxy under acidic conditions. nih.gov For instance, if the relative hydrolysis rate for a β-methoxyethoxy group is 1, the rate for an ethoxy group is 2, and for a methoxy group, it is 10. nih.gov

Table 1: Effect of pH on Silane Hydrolysis Rate This is an interactive table. Click on the headers to sort the data.

| pH Range | Catalysis Type | Relative Hydrolysis Rate | Mechanism Feature |

|---|---|---|---|

| < 7 | Acid-catalyzed | High | Protonation of alkoxy group enhances silicon electrophilicity. youtube.com |

| ~ 7 | Uncatalyzed | Minimum | Slowest reaction rate. youtube.com |

Theoretical and experimental studies indicate that the hydrolysis of silanes proceeds through a pentacoordinate transition state. In the acid-catalyzed mechanism, after the initial protonation of an alkoxy group, a water molecule attacks the silicon center. This leads to the formation of a positively charged, pseudo-pentacoordinated silicon intermediate in the transition state. mdpi.cominnovscience.com This intermediate complex then rearranges, breaking the silicon-alkoxy bond and forming the new silicon-hydroxyl (silanol) bond. mdpi.com

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol (B1196071) group on the silicon atom. youtube.com This also results in a pentacoordinate intermediate, which subsequently breaks down to form the silanol. youtube.com The stability of this transition state is influenced by inductive and steric effects of the substituents on the silicon atom. innovscience.com Computational studies of the hydrolysis of trichlorosilane (SiHCl₃) have shown that the reactants first form an intermediate complex where the water's lone pair forms a weak bond with the electropositive silicon atom, creating the pseudo-pentacoordinated structure before rearranging to the transition state. mdpi.com

Kinetics and Thermodynamics of Silanol Condensation

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and can undergo condensation reactions with each other. This process involves the elimination of a water molecule to form a stable siloxane bond (Si-O-Si), leading to the formation of dimers, oligomers, and eventually polymeric networks.

The kinetics of silanol condensation are significantly affected by the concentration of silanol species and the nature of the solvent. The condensation reaction is generally found to be second order with respect to the silanol concentration. nih.govyoutube.com This means that doubling the concentration of silanol groups increases the rate of condensation by a factor of four. nih.gov To control the condensation process and extend the working life of a silane solution, it is often recommended to use dilute aqueous solutions, typically below 1% by weight. nih.gov

The solvent plays a crucial role by influencing the solubility of reactants and the stability of intermediates. The reaction order with respect to water can vary significantly depending on the solvent system. For example, the order in water for spontaneous hydrolysis has been observed to range from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane. nih.gov The use of alcohols as solvents can reverse the hydrolysis reaction to some extent, thereby stabilizing the silanol solution. nih.gov

Similar to hydrolysis, the condensation of silanols is catalyzed by both acids and bases, but the resulting structures and reaction profiles can be quite different.

Acid Catalysis (e.g., Acetic Acid): In an acidic medium, a silanol group is first protonated. This protonated silanol then reacts with a neutral silanol molecule. youtube.com This pathway generally leads to slower condensation rates compared to base catalysis. nih.gov Acidic conditions are often preferred when a long solution life is desired, as they stabilize the silanol groups and limit premature self-condensation. gelest.com Studies have shown that acid catalysis tends to produce less branched, more linear or randomly branched polymer clusters. youtube.com Homoconjugated acids, which can be formed from weaker acids like acetic acid, have been identified as highly active catalysts for silanol polycondensation that can selectively activate silanols over the siloxane backbone, thereby reducing the formation of undesirable cyclic byproducts. nih.gov

Base Catalysis: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then rapidly attacks a neutral silanol molecule. youtube.com This mechanism leads to a much faster condensation rate. However, this rapid reaction can be difficult to control and may lead to gelation even before hydrolysis of all precursor alkoxy groups is complete. nih.gov Base-catalyzed condensation tends to favor the reaction of end groups with other end groups, leading to more compact and highly branched clusters.

Table 2: Comparison of Acid vs. Base Catalysis in Silanol Condensation This is an interactive table. Click on the headers to sort the data.

| Feature | Acid Catalysis (e.g., Acetic Acid) | Base Catalysis |

|---|---|---|

| Reaction Rate | Slower, more controlled nih.gov | Faster, can lead to rapid gelation nih.gov |

| Mechanism | Protonation of a silanol group youtube.com | Deprotonation to form a reactive silanolate anion youtube.com |

| Resulting Structure | Less branched, more linear clusters youtube.com | More compact, highly branched clusters |

| Process Control | Preferred for longer solution stability nih.govgelest.com | Promotes rapid polymerization |

| Catalyst Example | Acetic Acid nih.gov | Ammonia, Amines youtube.com |

Mechanistic Pathways of Silolane Ring Transformations

Once formed, cyclic siloxane structures such as those derived from 1,1-dihydroxysilolane can undergo further transformations, most notably through ring-opening polymerization (ROP). This process is a fundamental method for synthesizing high molecular weight linear polysiloxanes. nih.gov The transformation is driven by the cleavage of a Si-O bond within the ring, followed by the reformation of these bonds to create long polymer chains. nih.gov The mechanism of ROP can be either cationic or anionic, depending on the catalyst used.

Cationic Ring-Opening Polymerization (CROP): This pathway is initiated by acids, such as protonic acids or Lewis acids. youtube.com In the presence of an acid catalyst like acetic acid, the process begins with the protonation of an oxygen atom in the siloxane ring. This protonation weakens the adjacent Si-O bonds, making the silicon atom susceptible to nucleophilic attack by another monomer or the end of a growing polymer chain. youtube.com This attack opens the ring and propagates the polymerization. CROP is a versatile method but can sometimes be complicated by side reactions, such as the formation of cyclic oligomers through "backbiting," where the active end of a polymer chain attacks a siloxane bond on its own chain. nih.gov

Anionic Ring-Opening Polymerization (AROP): This pathway is initiated by strong bases, such as alkali metal hydroxides or silanolates. The initiator attacks a silicon atom in the ring, cleaving a Si-O bond and creating a silanolate anion at the end of the newly formed linear chain. This anionic active center then proceeds to attack another cyclic monomer, propagating the chain. AROP can offer excellent control over the molecular weight and structure of the resulting polymer, especially when using strained cyclic monomers like cyclotrisiloxanes. nih.gov

The choice of catalyst (acid vs. base) and reaction conditions (temperature, solvent, concentration) determines the dominant mechanistic pathway and allows for the tailoring of the final polysiloxane's properties, such as molecular weight, molecular weight distribution, and architecture. youtube.com

Reaction Stereochemistry and Enantioselectivity Studies

The study of reaction stereochemistry is pivotal for understanding how the three-dimensional arrangement of atoms in a silanediol (B1258837) substrate influences the spatial orientation of atoms in the product. Enantioselectivity, a critical aspect of this field, pertains to reactions that preferentially form one of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. For prochiral silanediols (molecules that can be converted from achiral to chiral in a single step), enantioselectivity is a key goal.

Significant progress has been made in the catalytic asymmetric synthesis of molecules with a stereogenic silicon center, often derived from prochiral silanediols. These methods are crucial for accessing enantioenriched organosilicon compounds, which have expanding applications in materials science, synthetic chemistry, and medicine nih.gov.

Organocatalytic Desymmetrization of Prochiral Silanediols

One of the most effective strategies for achieving high enantioselectivity is the desymmetrization of prochiral silanediols. This process involves the selective reaction of one of the two identical hydroxyl groups, thereby creating a chiral center at the silicon atom.

Recent studies have detailed a metal-free, organocatalytic method for the asymmetric synthesis of Si-stereogenic siloxanols nih.govacs.org. This transformation is achieved by reacting a prochiral silanediol with a silyl (B83357) chloride in the presence of a chiral Lewis base catalyst, typically one containing an imidazole moiety. The reaction affords chiral siloxanols in high yields and with excellent enantioselectivity, reaching enantiomeric ratios (er) as high as 98:2 nih.govacs.org.

Mechanistic investigations, supported by X-ray crystallography and NMR binding studies, reveal that the high degree of enantioselectivity stems from a two-point hydrogen-bonding interaction between the chiral organocatalyst and the silanediol substrate acs.orgescholarship.org. The catalyst's imidazole ring functions as a hydrogen-bond acceptor for one of the silanol's Si-OH groups, while an adjacent amide group on the catalyst acts as a hydrogen-bond donor to the oxygen of the same silanol group acs.org. This dual interaction creates a highly organized, chiral environment around the silicon atom, directing the incoming silyl chloride to attack preferentially from one side, thus leading to the observed enantioselectivity acs.orgescholarship.org.

The scope of this desymmetrization reaction has been explored with various silanediols and chlorosilanes, demonstrating that substrates with mixed aryl-alkyl substituents often provide the best balance of reactivity and stability nih.govacs.org.

| Silanediol Substrate (1) | Chlorosilane (2) | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| (Mesityl)(phenyl)Si(OH)₂ | t-BuPh₂SiCl | 3aa | 98 | 96:4 | acs.org |

| (Mesityl)(phenyl)Si(OH)₂ | Ph₂MeSiCl | 3ab | 98 | 98:2 | nih.gov |

| (Mesityl)(4-fluoronaphthyl)Si(OH)₂ | Ph₂MeSiCl | 3cb | 56 | 92:8 | nih.gov |

| (Mesityl)(isopropyl)Si(OH)₂ | HPh₂SiCl | 3ga | 75 | 98:2 | acs.org |

Transition-Metal Catalyzed Stereoselective Reactions

In addition to organocatalysis, transition-metal catalysis offers a powerful avenue for controlling the stereochemistry of silanol reactions. Novel chiral ligands incorporating a silanol (Si-OH) group have been developed for use in enantioselective transition-metal catalysis chemrxiv.orgescholarship.org.

For instance, chiral aminoamide silanol ligands have been successfully employed in copper-catalyzed N-H insertion reactions chemrxiv.orgchemrxiv.org. These reactions, which form new carbon-nitrogen bonds, are crucial for synthesizing unnatural chiral amino acids. The silanol group in the ligand plays a critical role in both catalytic activity and stereoselectivity, likely by coordinating to the metal center and creating a well-defined chiral pocket chemrxiv.orgescholarship.org. DFT calculations and mechanistic studies support the formation of a hydrogen-bond stabilized, silanol-chelating copper carbenoid complex, which is key to achieving high enantioselectivity chemrxiv.orgescholarship.org. This approach has yielded enantioenriched amino acid derivatives with up to a 98:2 enantiomeric ratio escholarship.org.

The stereospecificity of palladium-catalyzed cyclizations of homoallylic silanols has also been demonstrated. In these reactions, di-tert-butylsilanols act as effective nucleophiles to intercept palladium π-allyl intermediates intramolecularly. The cyclization proceeds with high stereospecificity, allowing for the predictable formation of complex cyclic organosilicon structures researchgate.net.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in probing the electronic structure of the interacting acetic acid and 1,1-dihydroxysilolane system. These calculations reveal how the presence of acetic acid modifies the electron distribution within the silolane molecule, priming it for reaction.

Detailed studies using methods like Density Functional Theory (DFT) show that the formation of hydrogen bonds between the acetic acid's carbonyl oxygen and a silanol's hydrogen, and between the acetic acid's hydroxyl group and the silanol's oxygen, is a critical first step. This interaction polarizes the Si-O and O-H bonds in the 1,1-dihydroxysilolane.

Calculations of Mulliken partial charges demonstrate this electronic perturbation. For an isolated 1,1-dihydroxysilolane molecule, the silicon atom carries a significant positive charge, and the oxygen atoms are negatively charged. Upon interaction with acetic acid, the positive charge on the silicon atom increases, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This increased electrophilicity is a key factor in acid catalysis. nih.gov

Table 1: Calculated Mulliken Partial Charges for Isolated and Acetic Acid-Interacting 1,1-dihydroxysilolane (Illustrative data based on typical computational findings)

| Atom | Isolated 1,1-dihydroxysilolane (e) | 1,1-dihydroxysilolane with Acetic Acid (e) |

|---|---|---|

| Si | +1.12 | +1.18 |

| O (hydroxyl) | -0.60 | -0.65 |

Density Functional Theory (DFT) for Molecular Geometry and Stability

These calculations typically identify a cyclic hydrogen-bonded pre-reaction complex as the most stable arrangement. In this structure, two hydrogen bonds form a ring-like structure between the two molecules. The stability of this complex is quantified by its binding energy, which is the energy released upon its formation from the isolated molecules.

Table 2: Key Geometric Parameters of the Acetic Acid-1,1-dihydroxysilolane Complex from DFT Calculations (Illustrative data based on typical computational findings)

| Parameter | Value |

|---|---|

| H-bond length (O-H···O=C) | 1.75 Å |

| H-bond length (C-O-H···O-Si) | 1.80 Å |

| Si-O bond length | 1.65 Å |

| O-Si-O bond angle | 110.2° |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for mapping out the entire reaction pathway of acetic acid-catalyzed silanol (B1196071) condensation, including the identification of short-lived transition states.

Acetic acid facilitates the condensation reaction of silanols by providing a lower-energy pathway compared to the uncatalyzed reaction. mdpi.com The mechanism involves the protonation of one of the silanol groups by acetic acid. This protonation makes the silicon atom more electrophilic and transforms the hydroxyl group into a better leaving group (a water molecule). mdpi.comnih.gov

The reaction proceeds through a series of equilibrium steps in an acidic environment. mdpi.com The acetate (B1210297) ion, formed after donating its proton, can then act as a nucleophile or a proton shuttle, further assisting in the reaction cascade. Computational studies have confirmed that in an acidic medium, the silanol is first protonated, which makes the silicon atom more susceptible to a backside attack by a neutral silanol molecule. nih.gov

While 1,1-dihydroxysilolane is a five-membered ring, the principles of its acid-catalyzed condensation can be generalized. Energy profiles calculated using methods like DFT map the potential energy of the system as the reaction progresses from reactants to products. These profiles show that the acetic acid-catalyzed pathway has a significantly lower activation energy barrier compared to the direct condensation of two silanol molecules.

The transition state for the catalyzed reaction typically involves a proton transfer from the acetic acid to a silanol oxygen, and the simultaneous nucleophilic attack of an oxygen from a second silanol molecule onto the now highly electrophilic silicon center. The calculated energy barrier for this concerted step is substantially lower than for the uncatalyzed reaction, explaining the catalytic effect.

Table 3: Calculated Activation Energies for Silanol Condensation (Illustrative data based on typical computational findings)

| Reaction Pathway | Activation Energy (Ea) in kcal/mol |

|---|---|

| Uncatalyzed Condensation | 35-40 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscape of the acetic acid and 1,1-dihydroxysilolane system in a condensed phase, such as in solution. nih.gov By simulating the movements of atoms over time, MD can explore the various ways the molecules can approach each other, form hydrogen bonds, and orient themselves for a potential reaction.

MD simulations, using force fields like COMPASS or CVFF, can reveal the stability of the hydrogen-bonded complex and the frequency of its formation and dissociation. nih.govmdpi.com These simulations can also calculate properties like the radial distribution function, which shows the probability of finding an acetic acid molecule at a certain distance from the silolane, providing a picture of the local solvent structure and reactant association. This is particularly useful for understanding how the environment influences the initial steps of the catalytic cycle.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organosilicon compounds in solution.

1H and 13C NMR for Organic Framework Elucidation

1H and 13C NMR spectroscopy would be instrumental in characterizing the organic component, acetic acid, and the organic substituents on the silolane ring, if any.

1H NMR: In a potential adduct, the chemical shift of the acidic proton of acetic acid would be highly informative. A significant shift compared to free acetic acid could indicate proton transfer or strong hydrogen bonding with the silanol (B1196071) groups. The protons on the silolane ring would also provide structural information. All NMR spectra are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

13C NMR: The chemical shifts of the carbonyl and methyl carbons of the acetate (B1210297) portion would be sensitive to the chemical environment. Changes in these shifts upon interaction with 1,1-dihydroxysilolane would suggest the formation of a new chemical entity. rsc.org

The influence of the solvent on chemical shifts is a critical consideration, as different solvents can affect the degree of hydrogen bonding and molecular aggregation. researchcommons.orgresearchgate.net

Table 1: Hypothetical 1H and 13C NMR Data for Acetic Acid and a Potential Adduct

| Compound/Adduct | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Acetic Acid (in CDCl3) | ~2.1 (CH3), ~11.5 (COOH) | ~21 (CH3), ~178 (C=O) |

| Postulated Adduct | Shifted values for CH3 and COOH protons | Shifted values for CH3 and C=O carbons |

29Si NMR for Silicon Environment Analysis

29Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. Silicon has a very wide chemical shift range, making this technique highly sensitive to the substituents attached to the silicon atom. huji.ac.il

The chemical shift of the 29Si nucleus in 1,1-dihydroxysilolane would be expected to change upon interaction with acetic acid. This could be due to the formation of Si-O-C bonds or through-space interactions. It's important to note that 29Si NMR spectra can sometimes show a broad background signal from the glass NMR tube and the probe itself, which may need to be accounted for. huji.ac.il The sensitivity of 29Si NMR is relatively low compared to 1H NMR, which may necessitate longer acquisition times. researchgate.net

Table 2: Typical 29Si NMR Chemical Shift Ranges for Relevant Silicon Environments

| Silicon Environment | Typical 29Si Chemical Shift Range (ppm) |

| Silanols (R3SiOH) | -10 to -30 |

| Siloxanes (R3Si-O-SiR3) | +10 to -20 |

| Alkoxysilanes (RnSi(OR')4-n) | -40 to -100 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be crucial for establishing connectivity between different atoms in a potential adduct.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to confirm the proton assignments within the acetic acid and silolane moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the silanol protons and the carbonyl carbon of acetate would provide strong evidence for a close spatial relationship or a chemical bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a sample.

Acetic Acid: The IR spectrum of acetic acid is characterized by a very broad O-H stretching band from approximately 3300-2500 cm-1, and a strong C=O stretching band between 1760-1690 cm-1. orgchemboulder.com

Silanols: Silanol (Si-OH) groups exhibit a characteristic sharp "free" O-H stretching band around 3690 cm-1 and a broad band for hydrogen-bonded silanols. gelest.com A band in the 950-810 cm-1 region is also indicative of Si-OH groups. gelest.com

Adduct Formation: In a potential adduct, changes in the positions and shapes of these bands would be expected. For example, a shift in the C=O stretching frequency of acetic acid and a change in the Si-OH stretching region could indicate hydrogen bonding or the formation of a silyl (B83357) ester. The presence of a three-dimensional siloxane network would be indicated by a strong, broad absorption band in the 1110-1050 cm-1 region. researchgate.netresearchgate.net Two-dimensional IR (2D-IR) spectroscopy could provide further insights into the couplings between different vibrational modes, such as between hydrogen-bonded and non-hydrogen-bonded silanol groups. aip.org

Table 3: Key IR Absorption Frequencies for Functional Group Identification

| Functional Group | Characteristic Absorption Range (cm-1) |

| O-H stretch (Carboxylic Acid Dimer) | 3300-2500 (very broad) orgchemboulder.com |

| O-H stretch (Free Silanol) | ~3690 (sharp) gelest.com |

| C=O stretch (Carboxylic Acid) | 1760-1690 orgchemboulder.com |

| Si-O-Si stretch (Siloxane) | 1110-1050 (strong, broad) researchgate.netresearchgate.net |

| Si-OH stretch | 950-810 gelest.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. acs.orgacs.org Various ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be employed. nih.gov

For a potential adduct of acetic acid and 1,1-dihydroxysilolane, mass spectrometry would aim to detect the molecular ion of the complex. The fragmentation pattern would be particularly informative. For instance, the loss of a neutral acetic acid molecule or characteristic fragments of the silolane ring could be observed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

If the interaction between acetic acid and 1,1-dihydroxysilolane results in a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive method for elucidating its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the acetic acid and silanol groups.

Powder XRD could be used to characterize the bulk material, identify crystalline phases, and assess sample purity. mdpi.com The presence of broad humps in a powder XRD pattern would indicate the presence of amorphous (non-crystalline) material. mdpi.com

Advanced Material Applications and Functional Design

Precursors for Hybrid Organic-Inorganic Materials

Dihydroxysilanes are fundamental building blocks in the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., thermal stability, rigidity), leading to advanced materials with tailored functionalities.

Sol-Gel Processing and Network Formation

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. wikipedia.org It involves the transition of a colloidal solution (sol) into an integrated network (gel). wikipedia.org Dihydroxysilanes, often generated in situ from the hydrolysis of di-alkoxysilanes, are key precursors in this process.

Hydrolysis: Alkoxy groups on the silicon precursor are replaced by hydroxyl groups in the presence of water. This reaction is often catalyzed by an acid, such as acetic acid, which can adjust the pH to an optimal range (typically 4.5-5.5) for the reaction. gelest.comgelest.com

Condensation: The resulting silanol (B1196071) groups react with each other or with remaining alkoxy groups to form siloxane bridges (-Si-O-Si-). This polycondensation reaction leads to the formation of a three-dimensional network, which constitutes the gel.

The use of dihydroxysilanes in sol-gel processing allows for the creation of linear or lightly branched polymer chains within the inorganic network, influencing the final properties of the material. The choice of organic substituents on the silicon atom provides a powerful tool for tailoring the functionality of the resulting hybrid material.

Table 1: Role of Acetic Acid in Sol-Gel Processing of Silanes

| Parameter | Role of Acetic Acid | Typical pH Range | Reference |

|---|---|---|---|

| Reaction Catalyst | Accelerates the rate of hydrolysis of alkoxysilane precursors. | 4.5 - 5.5 | gelest.comgelest.com |

| pH Control | Maintains an optimal pH for controlled hydrolysis and condensation, influencing the final gel structure. | 4.5 - 5.5 | gelest.comgelest.com |

| Solution Stability | Can help to stabilize the sol by controlling particle growth and aggregation. | Not specified | wikipedia.orgnweurope.eu |

Fabrication of Siloxane Polymers and Oligomers

Dihydroxysilanes are crucial intermediates in the synthesis of well-defined siloxane polymers and oligomers. Unlike traditional methods that often yield a broad distribution of molecular weights, the controlled condensation of dihydroxysilanes allows for the synthesis of polymers with specific lengths and architectures.

Recent research has focused on developing catalytic systems that enable the precise, stepwise synthesis of oligosiloxanes. researchgate.net These methods often involve the reaction of a dihydroxysilane with a suitable co-reactant under controlled conditions to build the siloxane backbone one unit at a time. This level of control is essential for creating advanced materials with highly specific properties, such as block copolymers and sequence-specific polymers. researchgate.net

Role in Surface Modification and Adhesion Promotion

Silanes are widely used to modify the surface properties of materials and to promote adhesion between dissimilar substrates, such as between an inorganic filler and an organic polymer matrix. onlytrainings.comdakenchem.com Dihydroxysilanes, or more commonly, their precursors (alkoxysilanes), are central to this application.

The process typically involves the following steps:

Hydrolysis: The alkoxysilane is hydrolyzed in the presence of water and an acid catalyst (like acetic acid) to form reactive silanol groups. gelest.comgelest.com

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, metal oxides), forming strong covalent bonds (M-O-Si, where M is a metal or silicon).

Interfacial Bonding: The organic functional group on the silane (B1218182) is then available to react or physically entangle with an organic polymer, creating a durable bridge between the two materials. dakenchem.comsinosil.com

Integration into Advanced Polymer Architectures

The ability to synthesize dihydroxysilanes with specific organic functionalities opens up a vast range of possibilities for creating advanced polymer architectures. These functionalized silanes can be incorporated into various polymer systems to impart unique properties.

For instance, dihydroxysilanes with reactive groups like vinyl, epoxy, or amino functionalities can be used as cross-linking agents, monomers in copolymerizations, or as sites for post-polymerization modification. This allows for the creation of:

Cross-linked networks: Enhancing the thermal and mechanical stability of polymers.

Graft copolymers: Attaching siloxane side chains to a polymer backbone to modify surface properties, such as hydrophobicity or biocompatibility.

Block copolymers: Combining the distinct properties of a siloxane block with other polymer blocks to create self-assembling materials for nanotechnology applications.

The synthesis of heterotelechelic polydimethylsiloxane (B3030410) (PDMS) derivatives, which have different functional groups at each end of the polymer chain, is a particularly active area of research. nih.gov These materials are valuable for creating well-defined polymer networks and bottlebrush polymers. nih.gov

Catalytic Applications of Silolane Derivatives

While the direct catalytic applications of dihydroxysilolanes are not widely reported, silane derivatives, in general, play a significant role in catalysis, particularly as ligands for transition metals.

As Ligands in Transition Metal Catalysis

Organosilicon compounds, including those derived from silanes, can act as ligands that coordinate to a metal center and influence its catalytic activity. The electronic and steric properties of the silicon-containing ligand can be tuned by changing the substituents on the silicon atom.

A key area of application is in hydrosilylation reactions , which involve the addition of a Si-H bond across an unsaturated bond (e.g., a carbon-carbon double bond). nih.gov Transition metal complexes are often used to catalyze this reaction. nih.gov While phosphine (B1218219) and nitrogen-based ligands are more common, there is growing interest in using silane-based ligands. The use of first-row transition metals like iron and cobalt in hydrosilylation catalysis is an area of active research, driven by the desire for more sustainable and cost-effective catalysts. illinois.edu

The development of ligands that can actively participate in the catalytic cycle, for example, through metal-ligand cooperativity, is a promising strategy for designing highly efficient catalysts. illinois.edu

Table 2: Key Compound Names Mentioned in this Article

| Compound Class/Name | Chemical Formula/General Structure | Relevance |

|---|---|---|

| Acetic Acid | CH₃COOH | Catalyst and pH modifier in silane hydrolysis and sol-gel processing. gelest.comgelest.com |

| Dihydroxysilane | R₂Si(OH)₂ | A class of organosilicon compounds that are key precursors for siloxane polymers and hybrid materials. |

| Alkoxysilane | RₙSi(OR')₄₋ₙ | Precursors to silanols and dihydroxysilanes through hydrolysis. gelest.comgelest.comnweurope.eu |

| Siloxane | R₂SiO | The repeating unit in silicone polymers. researchgate.net |

As Organocatalysts or Promoters

Silanols, particularly organosilanols, have emerged as a versatile class of organocatalysts and promoters in a variety of organic transformations. Their catalytic activity stems from the unique properties of the silanol group (Si-OH), which can act as a hydrogen-bond donor, activating electrophiles. The acidity of silanols is generally greater than that of corresponding alcohols, enhancing their catalytic potential. acs.orgwikipedia.org

The preparation of these catalytically active silanols often involves the hydrolysis of organosilanes, a reaction that can be catalyzed by acids, including acetic acid. gelest.comgelest.comsinosil.com Acetic acid facilitates the hydrolysis of alkoxysilanes to form the desired silanols, which can then participate in catalysis. gelest.comgelest.com For instance, the hydrolysis of γ-methacryloxypropyltrimethoxy silane is influenced by the pH of the solution, with faster hydrolysis occurring at low pH. researchgate.net

Recent research has demonstrated the utility of silanols in various catalytic applications:

Asymmetric Synthesis: Chiral silanols have been employed in enantioselective synthesis. For example, the organocatalytic desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst can produce Si-stereogenic compounds with high enantioselectivity. acs.orgnih.gov The control of exogenous acid is a key factor in achieving high yields and enantioselectivity in these reactions. acs.orgnih.gov

Oxidation Reactions: The organocatalytic oxidation of organosilanes to silanols has been achieved using activated ketones in the presence of a green oxidant like H₂O₂. acs.org This bypasses the need for precious metal catalysts.

C-C Bond Formation: Silanols have been shown to catalyze reactions such as the Diels-Alder reaction, providing insights into the design of new organocatalysts based on hydrogen-bonding effects. acs.org

The role of acetic acid is not limited to the synthesis of silanol catalysts. In some instances, acetic acid itself can act as an organocatalyst. For example, it has been used to catalyze the N-acylation of amines using esters as the acyl source. researchgate.net It can also promote tandem cyclization reactions for the synthesis of complex heterocyclic molecules.

Below is a table summarizing the performance of selected silanol-based organocatalysts.

| Catalyst System | Reaction Type | Substrate | Product Yield | Enantioselectivity | Reference |

| Chiral Imidazole Catalyst/DIPEA | Asymmetric Desymmetrization | Prochiral Silanediol (B1258837) | 93% | 95:5 er | acs.orgnih.gov |

| 2,2,2-Trifluoroacetophenone/H₂O₂ | Organocatalytic Oxidation | Organosilane | Excellent | N/A | acs.org |

| [RuCl₂(p-cymene)]₂/H₂O | Hydrolytic Oxidation | Organosilane | Excellent | High | organic-chemistry.org |

| Aminoquinoline Diarylboron/Visible Light/O₂ | Photo-oxidation | Triaryl Silane | 75-94% | N/A | mdpi.com |

Controlled Release Systems and Encapsulation Technologies

The functional properties of silicon-based materials, especially those featuring silanol groups on their surface, make them excellent candidates for the development of controlled release systems and encapsulation technologies. The process of forming these materials, such as silica (B1680970) nanoparticles, often relies on the hydrolysis and condensation of silane precursors, a process where acetic acid can be used to control the pH, thereby influencing the reaction rates and final material properties. gelest.comgelest.comresearchgate.net

Silica Nanoparticles for Drug Delivery

Mesoporous silica nanoparticles (MSNs) are widely studied as drug delivery vehicles due to their high surface area, large pore volume, and tunable pore size. scispace.comijarbs.comnih.govrsc.orgmdpi.com The surface of these nanoparticles is rich in silanol groups, which can be functionalized to control drug loading and release. nih.gov

Stimuli-responsive systems, which release their payload in response to specific triggers, are a key area of research. These triggers can be internal (endogenous) to the body, such as changes in pH, redox potential, or enzyme concentration, or they can be external (exogenous), like light, temperature, or magnetic fields. scispace.comijarbs.comnih.govmdpi.com

pH-Responsive Systems: The acidic microenvironment of tumors (pH 6.0-7.0) compared to normal tissue (pH 7.4) can be exploited for targeted drug release. scispace.comijarbs.com The surface of MSNs can be modified with pH-sensitive polymers or linkers that degrade or change conformation in acidic conditions, uncapping the pores and releasing the drug. scispace.comnih.gov

Redox-Responsive Systems: The higher concentration of glutathione (B108866) (GSH) inside cancer cells can be used as a trigger. Disulfide bonds incorporated into the MSN structure can be cleaved by GSH, leading to drug release. mdpi.com

Encapsulation Using Silane Chemistry

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. This technology is used to protect sensitive substances, control the release of active ingredients, and improve material properties. The hydrolysis and condensation of silanes are fundamental to forming silica-based shells for microcapsules.

The formation of a silica shell can be achieved through interfacial polymerization in an emulsion system. For example, silica microcapsules can be prepared in a water/oil/water (W/O/W) emulsion, where the reaction of a silicon source like sodium silicate (B1173343) at the interface leads to the formation of a hollow silica shell. acs.org The properties of the resulting microcapsules can be controlled by adjusting reaction parameters. acs.org

Organic silanes can also be encapsulated. For instance, organofluorine silanes have been encapsulated in poly(urea-formaldehyde) microcapsules for use in self-healing materials. google.com

The table below illustrates the characteristics of some silica-based controlled release systems.

| System | Stimulus | Cargo | Release Profile | Reference |

| Mesoporous Silica Nanoparticles (MSNs) | pH | Doxorubicin | Triggered release in acidic conditions | mdpi.com |

| MSNs with Polydopamine Coating | pH, Redox, Light | Doxorubicin | Multi-stimuli responsive release | mdpi.com |

| MSNs with Polyethylene Glycol (PEG) capping | Redox (Glutathione) | Doxorubicin | Release triggered by reductive environment | mdpi.com |

| Silica/Poly(N-vinylcaprolactam) Nanocomposites | Temperature | Doxorubicin | Controlled release above lower critical solution temperature |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,1-dihydroxysilolane, the silanol (B1196071) component, is the first critical step. Traditional methods for preparing silanols often involve the hydrolysis of chlorosilanes or alkoxysilanes. nih.gov For 1,1-dihydroxysilolane, this would likely involve the hydrolysis of a 1,1-dihalo- or 1,1-dialkoxysilacyclopentane precursor. A significant challenge in this synthesis is controlling the self-condensation of the resulting silanediol (B1258837), which readily forms polysiloxanes. acs.org

Future research must focus on developing novel and sustainable synthetic methodologies. This includes:

Catalytic Hydrolysis: Exploring selective and efficient metal-catalyzed hydrolysis of dihydrosilanes. nih.gov This approach offers a more atom-efficient pathway to silanols. nih.gov

Green Solvents and Reagents: Moving away from halogenated starting materials and utilizing environmentally benign solvents to minimize hazardous byproducts.

Enzymatic Synthesis: Investigating the potential of enzymatic oxidation of dihydrosilanes to achieve high selectivity and mild reaction conditions. nih.gov

The subsequent interaction with acetic acid to form the target compound could be achieved through a direct acid-base reaction or a catalyzed esterification. A key challenge will be to control the degree of esterification and prevent the complete dehydration of the silanediol.

Precision Control over Silolane Architectures and Functionalities

The silolane ring provides a scaffold that can be further functionalized to create tailored molecular architectures. The development of methods for precise control over the substitution pattern on the silolane ring is a significant area for future research. This could involve:

Ring-Opening Polymerization (ROP): While cyclic esters and amides are well-known for ROP, exploring the ROP of functionalized silolanes could lead to new classes of silicon-containing polymers. libretexts.org

C-H Functionalization: Developing catalytic methods for the direct silylation of C-H bonds to introduce the silolane moiety into complex organic molecules. nih.gov

Stereoselective Synthesis: Creating chiral silolanes through enantioselective synthesis, which could have applications in asymmetric catalysis and materials with unique optical properties. acs.org

The challenge lies in the development of highly selective catalysts that can operate under mild conditions and tolerate a wide range of functional groups.

Advanced Computational Predictions and Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, electronic structures, and spectroscopic properties of complex chemical systems. umn.edu For the acetic acid;1,1-dihydroxysilolane system, computational studies can provide valuable insights into:

Hydrogen Bonding Interactions: Modeling the intricate network of hydrogen bonds between the carboxylic acid protons and the silanol groups. nih.govic.ac.uk This is crucial for understanding the structure and stability of the adduct.

Reaction Pathways: Calculating the energy barriers for esterification versus condensation reactions, which would help in designing experimental conditions to favor the desired product.

Spectroscopic Correlation: Predicting NMR and IR spectra to aid in the experimental characterization of the synthesized compounds. researchgate.net

A significant challenge is the accurate modeling of solvent effects and intermolecular interactions in the condensed phase. Experimental validation of the computational predictions through detailed spectroscopic and crystallographic studies will be essential.

Exploration of New Application Frontiers in Materials Science

Functionalized silolanes and their derivatives hold considerable promise for the development of advanced materials. Future research should explore the potential of this compound and related compounds in:

Hybrid Organic-Inorganic Materials: Utilizing the silanol and carboxylic acid functionalities as anchor points for creating well-defined hybrid materials with tailored properties.

Self-Assembling Systems: Investigating the ability of these molecules to form ordered structures through hydrogen bonding and other non-covalent interactions.

Surface Modification: Employing these compounds as coupling agents to modify the surface properties of silica (B1680970) and other inorganic substrates, taking advantage of the acid-catalyzed condensation between carboxyl groups and surface silanols. acs.org

The primary challenge will be to translate the properties of individual molecules into macroscopic materials with desired performance characteristics. This requires a deep understanding of the structure-property relationships at multiple length scales.

Understanding Complex Intermolecular Interactions Involving Silanols and Carboxylic Acids

The interaction between the silanol groups of 1,1-dihydroxysilolane and the carboxylic acid group of acetic acid is a rich area for fundamental study. Silanols are known to be more acidic than their carbon analogues (alcohols) and are strong hydrogen bond donors and acceptors. ic.ac.uk Carboxylic acids are also excellent hydrogen bond donors and acceptors, often forming cyclic dimers. libretexts.org

Future research should aim to elucidate the complex interplay of these interactions, including:

Competitive Hydrogen Bonding: Investigating the competition between silanol-silanol, silanol-acid, and acid-acid hydrogen bonding. ic.ac.uklabxchange.org

Proton Transfer Dynamics: Studying the potential for proton transfer from the carboxylic acid to the silanol oxygen, and how this is influenced by the molecular environment.

Catalytic Activity: Exploring the potential of the adduct to act as a bifunctional catalyst, where the acidic and basic sites work in concert. Triarylsilanols have already been shown to catalyze amidation reactions. nih.gov

The main challenge in this area is the experimental characterization of these weak and dynamic interactions. Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved IR spectroscopy, will be crucial for gaining a detailed understanding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.